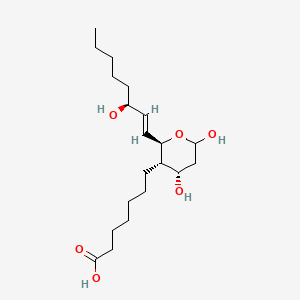

Thromboxane B1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

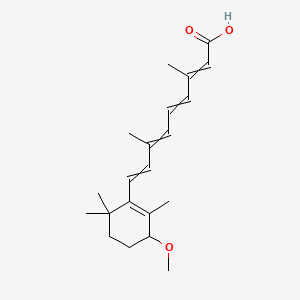

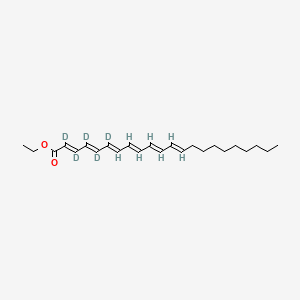

Thromboxane B1 is a thromboxane B that is thromboxane B2 in which the double bond at position 5-6 has been reduced to a single bond. It is a thromboxanes B and a monocarboxylic acid.

Applications De Recherche Scientifique

Recherche sur les maladies cardiovasculaires

Thromboxane B1: est largement étudié dans le contexte des maladies cardiovasculaires. Il est un marqueur pour l'évaluation de l'activation plaquettaire dans des conditions comme l'accident vasculaire cérébral ischémique . La mesure des taux de TXB1 peut fournir des informations sur l'efficacité des thérapies antiplaquettaires telles que l'aspirine, qui inhibe la synthèse du thromboxane .

Biomarqueur du risque d'accident vasculaire cérébral

TXB1 sert de biomarqueur potentiel du risque de maladie vasculaire, en particulier chez les patients traités par l'aspirine. Des concentrations élevées de TXB1 peuvent indiquer un risque accru d'accident vasculaire cérébral ischémique ou de maladie cardiaque ischémique . La surveillance des taux de TXB1 pourrait aider à la détection précoce et à la gestion de ces affections.

Inflammation et réponse immunitaire

La recherche suggère que le thromboxane, ainsi que d'autres eicosanoïdes, est impliqué dans l'activation de la tempête de cytokines, qui est médiée par les interleukines et le facteur de nécrose tumorale alpha. Cela implique TXB1 dans l'étude des réponses inflammatoires et des troubles du système immunitaire .

Embolie pulmonaire

Dans le domaine des maladies respiratoires, TXB1 est étudié pour son rôle dans l'embolie pulmonaire. En tant que métabolite de TXA2, qui provoque une bronchoconstriction et une vasoconstriction pulmonaire, les taux de TXB1 sont indicatifs de la gravité et du pronostic des cas d'embolie pulmonaire .

Complications obstétricales

TXB1 est également étudié pour ses applications en obstétrique, en particulier dans des conditions comme la pré-éclampsie. Il est impliqué dans la physiopathologie de l'hypertension et de la dysfonction utéro-placentaire, qui sont caractéristiques de la pré-éclampsie .

Troubles métaboliques

Le rôle de TXB1 dans les troubles métaboliques tels que le diabète est un autre domaine de recherche active. Il est impliqué dans les complications vasculaires associées au diabète, et ses taux peuvent refléter l'état du contrôle métabolique chez les patients diabétiques .

Athérosclérose

TXB1 est pertinent dans l'étude de l'athérosclérose en raison de ses effets sur l'agrégation plaquettaire et la fonction vasculaire. Il est impliqué dans le développement de plaques athéroscléreuses et peut être une cible pour les interventions thérapeutiques .

Infarctus du myocarde et thrombose

Enfin, TXB1 est crucial dans la recherche sur l'infarctus du myocarde et la thrombose. Il est un acteur clé dans la formation de thrombus et peut être une cible pour les médicaments conçus pour prévenir l'infarctus du myocarde en inhibant l'agrégation plaquettaire .

Mécanisme D'action

Target of Action

Thromboxane B1 (TXB1) is a member of the Thromboxane B (TXB) family, which is a lipid belonging to the eicosanoid family . The primary targets of this compound are the thromboxane receptors, which are G-protein-coupled receptors coupled to the G protein Gq . These receptors play a crucial role in various physiological processes, including blood clot formation (thrombosis) .

Mode of Action

This compound interacts with its targets, the thromboxane receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects. Thromboxane is a vasoconstrictor and a potent hypertensive agent, and it facilitates platelet aggregation . It is in homeostatic balance in the circulatory system with prostacyclin, a related compound .

Biochemical Pathways

This compound is involved in the cyclooxygenase (COX)-1 pathway . In human platelets, Thromboxane A2, a related compound, is the major arachidonic acid derivative via the COX-1 pathway . The enzyme Thromboxane-A synthase, found in platelets, converts the arachidonic acid derivative prostaglandin H2 to thromboxane . This biochemical pathway plays a significant role in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Pharmacokinetics

The pharmacokinetics of this compound involves its biosynthesis, which can be assessed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites . These measurements provide a non-invasive index of platelet activation .

Result of Action

The action of this compound results in various molecular and cellular effects. It acts as a vasoconstrictor and a potent hypertensive agent, promoting platelet aggregation . It also plays a role in the formation of blood clots and reduces blood flow to the site of a clot .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, people with asthma tend to have increased thromboxane production . Additionally, analogs of thromboxane act as bronchoconstrictors in patients with asthma . Furthermore, the urinary 11-dehydro-TXB2, a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by about 70% by daily low-dose aspirin . This indicates that the action of this compound can be modulated by certain medications .

Analyse Biochimique

Biochemical Properties

Thromboxane B1 interacts with various enzymes and proteins as part of its role in biochemical reactions. Thromboxane A2, from which this compound is derived, is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and proteins, which could also be relevant to the biochemical properties of this compound .

Cellular Effects

This compound, as a metabolite of Thromboxane A2, may have indirect effects on various types of cells and cellular processes. Thromboxane A2 receptor (TPr) has been reported to trigger vascular inflammation . Thromboxane A2 synthase and TPr are involved in tumor progression, especially tumor cell proliferation, migration, and invasion .

Molecular Mechanism

The molecular mechanism of this compound is closely related to that of Thromboxane A2. Thromboxane A2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings can be inferred from studies on Thromboxane A2. Thromboxane A2 is highly unstable in aqueous solution, where it spontaneously hydrolyzes to Thromboxane B2, a biologically inactive hemiacetal, with a half-life of 30 seconds . This suggests that this compound may also have a short half-life and undergo rapid degradation in laboratory settings.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on Thromboxane A2 provides some insights. For instance, Thromboxane A2 is known to play a role in atherothrombosis, and its biosynthesis can be reduced by approximately 70% by daily low-dose aspirin .

Metabolic Pathways

This compound is involved in the metabolic pathways of Thromboxane A2. Thromboxane A2 is a major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . This pathway involves the interaction of Thromboxane A2 with various enzymes and cofactors .

Transport and Distribution

Thromboxane A2, from which this compound is derived, primarily functions as an autocrine or paracrine mediator in the tissues surrounding its site of production due to its short half-life .

Subcellular Localization

Studies have shown that both Thromboxane A2 synthase and Thromboxane A2 receptor are constitutively expressed in both nuclear and extranuclear compartments of vascular smooth muscle cells . This suggests that this compound may also have a similar subcellular localization.

Propriétés

IUPAC Name |

7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h12-13,15-18,20-22,25H,2-11,14H2,1H3,(H,23,24)/b13-12+/t15-,16-,17-,18+,20?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDWWNLTJCCSAV-VZBVYBAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)

![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)